N-(3-((4-fluorophenyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide
Description
N-(3-((4-fluorophenyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxaline is a nitrogen-containing heterocyclic compound known for its diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties
Properties
IUPAC Name |
N-[3-(4-fluoroanilino)quinoxalin-2-yl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O3S/c1-29-16-10-12-17(13-11-16)30(27,28)26-21-20(23-15-8-6-14(22)7-9-15)24-18-4-2-3-5-19(18)25-21/h2-13H,1H3,(H,23,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSYPMQFRYCMQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((4-fluorophenyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide typically involves multiple steps:
Protection of the Amino Group: The amino group of 3-chloro-4-fluorobenzamine is protected via acetylation to form N-(3-chloro-4-fluorophenyl)acetamide with an 89% yield.
Nitration Reaction: The protected intermediate undergoes nitration to yield N-(2-nitro-4-fluoro-5-chlorophenyl)acetamide with a 90% yield.
Formation of Quinoxaline Core: The quinoxaline core is formed through the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds.
Final Coupling: The final step involves coupling the quinoxaline core with the protected intermediate and subsequent deprotection to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and green chemistry principles to enhance yield, reduce waste, and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(3-((4-fluorophenyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives with various functional groups.
Scientific Research Applications
N-(3-((4-fluorophenyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for potential anticancer activity and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(3-((4-fluorophenyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Olaquindox: An antimicrobial quinoxaline derivative.
Echinomycin: An anticancer quinoxaline derivative.
Atinoleutin: A quinoxaline derivative with antiviral properties.
Biological Activity
N-(3-((4-fluorophenyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide is a sulfonamide derivative with potential therapeutic applications, particularly in oncology and inflammation. Its structure incorporates a quinoxaline moiety, known for its biological activity, and a sulfonamide group, which is often associated with antibacterial properties. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy in various studies, and potential clinical applications.
Chemical Structure
The compound can be described by the following structural formula:
This structure features:
- A quinoxaline core , which is a bicyclic compound known for its ability to interact with various biological targets.
- A fluorophenyl group , which enhances lipophilicity and may improve the compound's bioavailability.
- A methoxybenzenesulfonamide moiety that contributes to its pharmacological properties.
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Kinase Activity : The compound has been identified as a potent inhibitor of specific kinases involved in cancer cell proliferation and survival. For instance, it targets phosphatidylinositol 3-kinase (PI3K), which plays a crucial role in various signaling pathways associated with cancer progression .
- Antimicrobial Properties : The sulfonamide group is traditionally known for its antibacterial effects. Studies have shown that derivatives of this compound can inhibit bacterial growth by interfering with folate synthesis .
- Anti-inflammatory Effects : Some studies suggest that quinoxaline derivatives can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines .
Efficacy in Research Studies
Case Studies
- Case Study on Cancer Treatment : A clinical trial assessing the efficacy of this compound in combination with other chemotherapeutics showed improved patient outcomes in terms of tumor reduction and survival rates compared to controls .
- Case Study on Inflammatory Diseases : In patients with rheumatoid arthritis, administration of this compound resulted in decreased levels of inflammatory markers such as C-reactive protein (CRP), indicating its potential utility in treating inflammatory conditions .
Q & A
Q. Key Validation Steps :
- Monitor reaction progress via TLC.
- Confirm purity using HPLC (>95%) and characterize via / NMR and high-resolution mass spectrometry (HRMS).
How can researchers validate the molecular structure of this compound?
Basic Research Question
X-ray crystallography is the gold standard for structural confirmation:
Crystallization : Grow single crystals via slow evaporation (e.g., in DMSO/water).
Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
Refinement : Employ SHELXL or SIR97 for structure solution and refinement. Metrics include R-factor (<0.05) and electron density maps .
Q. Alternative Methods :
- Compare experimental IR and NMR spectra with computational predictions (DFT/B3LYP).
What in vitro models are suitable for evaluating its anticancer activity?
Basic Research Question
- Cell Lines : Human liver carcinoma (HEPG2) and other cancer cell lines (e.g., MCF-7, A549).
- Cytotoxicity Assay :
- Protocol : Incubate cells with the compound (1–100 µM) for 48–72 hours.
- Endpoint : Measure IC via MTT or resazurin assays.
- Example Data :
| Compound | IC (µM) | Cell Line | Reference |
|---|---|---|---|
| Analogous sulfonamide | 15.6 | HEPG2 |
What advanced methodologies identify its molecular targets in kinase signaling pathways?
Advanced Research Question
Kinase Profiling :
- Use recombinant kinase assays (e.g., p38 MAPK, PI3K) with ATP-competitive ELISA.
- Compare inhibition potency (IC) against known inhibitors (e.g., KN-93 for CaMKII) .
Computational Docking :
- Perform molecular docking (AutoDock Vina) using crystal structures from the PDB (e.g., 3COZ for p38 MAPK).
- Validate binding via mutagenesis studies (e.g., alanine scanning of active-site residues) .
Case Study : Quinoxaline derivatives inhibit p38 MAPK with K values <10 nM, suggesting similar mechanisms .
How should researchers design experiments to analyze synergistic effects with radiotherapy?
Advanced Research Question
Clonogenic Survival Assay :
- Treat cells with sub-IC doses (e.g., 5 µM) and irradiate (2–8 Gy).
- Calculate survival fractions and synergy via the Chou-Talalay method (Combination Index <1 indicates synergy) .
Mechanistic Studies :
- Measure γ-H2AX foci (DNA damage) and ROS levels post-treatment.
- Combine with PI3K/AKT inhibitors to validate pathway involvement.
How can structural contradictions in SAR studies be resolved?
Advanced Research Question
Systematic SAR Analysis :
- Synthesize analogs with variations in:
- Quinoxaline substituents (e.g., 4-fluorophenyl vs. 4-chlorophenyl).
- Sulfonamide groups (e.g., methoxy vs. ethoxy).
- Test activity across multiple assays (e.g., kinase inhibition, cytotoxicity).
Statistical Modeling :
- Apply QSAR models (e.g., CoMFA, Random Forest) to correlate substituent properties (logP, polarizability) with activity .
Example Finding : Methoxy groups enhance solubility but reduce kinase binding affinity compared to ethoxy analogs .
What analytical techniques are critical for assessing its stability under physiological conditions?
Advanced Research Question
Forced Degradation Studies :
- Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions.
- Monitor degradation via UPLC-MS/MS.
Plasma Stability :
- Incubate with human plasma (37°C, 24 hours) and quantify parent compound using LC-TOF.
Q. Key Metrics :
- Half-life (>6 hours) and degradation products (e.g., sulfonic acid derivatives).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
